ACTB Human Pre-designed siRNA Set A

Description

Structure

3D Structure

Propriétés

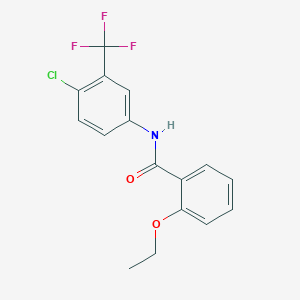

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZSNHARVUYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016272 | |

| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451491-47-7 | |

| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Multifunctional Role of the ACTB Gene in Human Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The ACTB gene, encoding the β-actin protein, is a cornerstone of cellular function. Traditionally viewed as a static housekeeping gene for its ubiquitous and high expression, emerging research has unveiled its dynamic and critical roles in a plethora of cellular processes.[1][2] β-actin is a fundamental component of the cytoskeleton, essential for maintaining cell structure, motility, and integrity.[3][4][5] Beyond this structural role, ACTB is deeply involved in the regulation of gene expression through its presence in the nucleus, where it participates in chromatin remodeling and transcription.[1][3] Dysregulation of ACTB expression or function is implicated in numerous pathologies, including developmental disorders like Baraitser-Winter syndrome and the progression and metastasis of various cancers.[1][2][3][6] This document provides an in-depth examination of ACTB's functions, associated pathologies, and the experimental methodologies employed to study it, serving as a critical resource for professionals in biomedical research and drug development.

The ACTB Gene and β-actin Protein

The ACTB gene, located on chromosome 7p22.1 in humans, provides the instructions for synthesizing β-actin, one of two non-muscle cytoskeletal actin isoforms found in all cell types.[1][4][5] Actins are among the most highly conserved proteins in eukaryotes, highlighting their essential role.[1] The β-actin protein exists in two primary states: a globular monomeric form (G-actin) and a filamentous polymeric form (F-actin).[1][7] The dynamic equilibrium between these two states is tightly regulated and forms the basis for the actin cytoskeleton, a network of fibers crucial for the cell's structural framework.[4][5]

Core Functions of β-actin in Human Cells

Cytoskeletal Architecture and Cell Integrity

The primary and most well-understood function of β-actin is its role as a major constituent of the cytoskeleton.[4][5][6] Assembled into F-actin microfilaments, it provides mechanical support, determines cell shape, and maintains cellular integrity.[1][5] This structural framework is not static; the constant polymerization and depolymerization of actin filaments allow cells to adapt their shape and internal organization in response to environmental cues.[8]

Cell Motility and Migration

Cellular migration is a complex process fundamentally dependent on the dynamic remodeling of the actin cytoskeleton.[6][8] β-actin is essential for the formation of protrusions at the cell's leading edge, such as lamellipodia and filopodia, which drive cell movement.[9] Studies have shown that the targeted deletion of Actb in mouse embryonic fibroblasts results in severe migration defects, reduced membrane protrusion dynamics, and an increase in focal adhesions, underscoring its specific and essential role in motility.[8][10] In cancer, the abnormal expression and polymerization of β-actin are linked to the increased invasiveness and metastasis of tumor cells.[1][2]

Nuclear Functions and Gene Expression Regulation

Beyond its cytoplasmic roles, β-actin is also present in the nucleus, where it participates in the regulation of gene expression.[1][3] It is a component of chromatin remodeling complexes and is associated with RNA polymerases.[3][11] This nuclear function connects the cell's structural state with its transcriptional activity. For example, the ratio of G-actin to F-actin can influence the activity of transcription factors.[8] Ablation of β-actin alters the G/F-actin ratio and leads to corresponding changes in the expression of genes that regulate the cell cycle and motility.[8][10]

The transcriptional response of the ACTB gene itself is a model for understanding how extracellular signals are translated into gene expression.[12] Serum stimulation, for instance, induces a rapid and sharp pulse of ACTB transcription mediated by the Serum Response Factor (SRF), which binds to specific elements in the gene's promoter.[12]

Clinical Significance of ACTB

Developmental Disorders

Mutations in the ACTB gene are linked to a spectrum of severe developmental disorders.

-

Baraitser-Winter Syndrome (BWS): Caused by specific missense mutations, BWS is characterized by intellectual disability, distinctive facial features, cortical malformations, and hearing loss.[4][5][13] These mutations are thought to have a gain-of-function or dominant-negative effect, altering β-actin function and disrupting the cytoskeleton's organization.[5][14]

-

ACTB Haploinsufficiency: Heterozygous loss-of-function mutations (deletions, nonsense, and frameshift) result in a different pleiotropic syndrome characterized by developmental delay, intellectual disability, and malformations of the heart and renal tract.[15] This indicates that a critical amount of β-actin is necessary for the proper development of multiple organ systems.[15]

-

Dystonia-Deafness Syndrome: Certain mutations in ACTB are also associated with this disorder, further highlighting the gene's importance in neurological and sensory functions.[1]

Role in Cancer

While long used as a housekeeping gene for normalizing expression data in research, it is now clear that ACTB expression is frequently altered in cancer.[2]

-

Upregulation and Metastasis: ACTB is often upregulated in various tumors, including those of the liver, lung, breast, and colon.[1][2][6] This overexpression contributes to changes in the cytoskeleton that enhance cancer cell motility, invasion, and metastasis.[1][2]

-

Gene Fusions: In some soft tissue tumors, the constitutively active ACTB promoter is involved in oncogenic gene fusion events (e.g., ACTB-GLI1), which drive the deregulated expression of fusion partners, contributing to tumorigenesis.[3][11]

-

Prognostic Biomarker: High expression of ACTB has been associated with poorer survival and increased immune cell infiltration in several cancers, including liver hepatocellular carcinoma (LIHC) and head and neck squamous carcinoma (HNSC), suggesting its potential as a prognostic biomarker.[2][16]

Quantitative Analysis of ACTB Function

Quantitative data from functional studies highlight the critical, dose-dependent role of β-actin.

| Parameter | Control Cells | β-actin Knockout (Actb-/-) Cells | Reference |

| Embryonic Development | Viable | Early Embryonic Lethal | [8],[10] |

| Cell Growth/Proliferation | Normal Growth Curve | Severely Impaired | [8],[9] |

| Cell Migration Velocity | Normal | Significantly Decreased | [8] |

| Membrane Protrusion | Normal Dynamics | Reduced | [8],[10] |

| Focal Adhesions | Normal Number/Size | Increased | [8],[10] |

| G-actin to F-actin Ratio | Baseline | Decreased | [8],[10] |

Table 1: Summary of phenotypic effects of β-actin knockout in primary mouse embryonic fibroblasts (MEFs).

| Cancer Type | ACTB Expression Status | Associated Outcome | Reference |

| Pan-Cancer Analysis | Upregulated in most tumor tissues | Associated with invasiveness and metastasis | [1],[2] |

| Liver (LIHC) | High Expression | Poorer Survival | [16] |

| Head and Neck (HNSC) | High Expression | Poorer Survival | [16] |

| Lung (LUAD) | High Expression | Poorer Survival | [16] |

| Bladder Cancer | High Expression in 64.3% of tumors | No significant difference in survival found in one study | [17] |

Table 2: ACTB expression and its clinical correlation in various human cancers.

Key Experimental Methodologies

Studying ACTB function requires a combination of molecular biology, cell biology, and imaging techniques.

Visualization of β-actin and Cytoskeletal Structure (Immunofluorescence)

This protocol allows for the direct visualization of the actin cytoskeleton within fixed cells.

-

Cell Culture: Plate cells on glass coverslips in a petri dish and grow to the desired confluency.

-

Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing antibodies to access intracellular proteins.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific to β-actin (e.g., mouse anti-β-actin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The β-actin filaments will be visible in the color corresponding to the secondary antibody's fluorophore.

Functional Analysis via Gene Knockdown (siRNA)

This method reduces ACTB expression to study the resulting functional consequences.

-

siRNA Design and Synthesis: Obtain validated small interfering RNA (siRNA) molecules targeting the ACTB mRNA sequence. A non-targeting or scrambled siRNA should be used as a negative control.

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well plate) 24 hours before transfection to achieve 50-70% confluency at the time of transfection.

-

Transfection:

-

Dilute the ACTB siRNA (and control siRNA in separate wells) in an appropriate volume of serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

-

Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the ACTB protein. The optimal time will vary by cell type.

-

Validation of Knockdown: Harvest a subset of cells to validate the reduction in ACTB expression via RT-qPCR (for mRNA levels) or Western blotting (for protein levels).

-

Functional Assays: Use the remaining cells for functional experiments, such as cell migration assays (e.g., wound healing or transwell assay) or cell proliferation assays, to assess the phenotypic effects of ACTB depletion.[15]

Quantification of ACTB mRNA Expression (RT-qPCR)

This protocol is used to measure the amount of ACTB mRNA in a biological sample.

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy kit) following the manufacturer's instructions. Treat the RNA with DNase I to remove any contaminating genomic DNA.[18]

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for ACTB, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

-

Run the reaction in a real-time PCR cycler. The machine will monitor the fluorescence increase in real-time as the DNA is amplified.

-

The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the amount of starting template.

-

-

Data Analysis: Normalize the Cq value of ACTB to that of a stable reference gene (note the irony, as ACTB is often used for this purpose but can be variable).[19] Calculate the relative expression using a method like the ΔΔCq formula.

Signaling Pathways and Regulatory Networks

The function and expression of ACTB are integrated into complex cellular signaling networks.

Caption: A typical experimental workflow for investigating the cellular functions of ACTB.

Serum Response Pathway

Extracellular signals, such as growth factors in serum, rapidly induce ACTB expression. This pathway is critical for cell proliferation and response to environmental changes.

Caption: Simplified signaling pathway for serum-induced ACTB gene transcription.

Role in Cancer Progression Pathways

In cancer, ACTB expression and cytoskeletal remodeling are intertwined with oncogenic signaling pathways that promote cell migration and invasion.

Caption: ACTB's central role in pathways promoting cancer cell motility and metastasis.

Conclusion and Future Directions

The ACTB gene, far from being a simple housekeeping gene, encodes a protein that is a master regulator of cell structure, movement, and gene expression. Its ubiquitous nature means that its dysregulation has profound consequences, leading to severe developmental syndromes and promoting the malignant progression of cancer. The established links between elevated ACTB expression and poor prognosis in several cancers highlight its potential as both a biomarker and a therapeutic target.

Future research should focus on dissecting the specific protein-protein interactions that differentiate β-actin's roles from other isoforms, particularly in the context of disease.[14] Developing therapeutic strategies that can modulate β-actin function or its expression in cancer cells—without disrupting its essential roles in normal cells—presents a significant challenge but holds immense promise for novel anti-metastatic therapies. Further investigation into the nuclear functions of β-actin will also be critical to fully understand how the cell integrates structural cues with its genetic programming.

References

- 1. ACTB | Rupa Health [rupahealth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Gene - ACTB [maayanlab.cloud]

- 4. ACTB gene: MedlinePlus Genetics [medlineplus.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. ACTB Gene: Function, Structure, and Clinical Significance [learn.mapmygenome.in]

- 7. genecards.org [genecards.org]

- 8. β-Actin specifically controls cell growth, migration, and the G-actin pool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. molbiolcell.org [molbiolcell.org]

- 11. WikiGenes - ACTB - actin, beta [wikigenes.org]

- 12. Cellular Levels of Signaling Factors Are Sensed by β-actin Alleles to Modulate Transcriptional Pulse Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Essential nucleotide- and protein-dependent functions of Actb/β-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACTB Loss-of-Function Mutations Result in a Pleiotropic Developmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterizing the oncogenic importance and exploring gene-immune cells correlation of ACTB in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring heterogeneous expression of beta-actin (ACTB) in bladder cancer by producing a monoclonal antibody 6D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Validation of Reference Genes for Normalization Gene Expression in Reverse Transcription Quantitative PCR in Human Normal Thyroid and Goiter Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Landscape of β-Actin: An In-depth Guide to Actin Isoform Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actin, a ubiquitous and highly conserved protein, is a fundamental component of the eukaryotic cytoskeleton. In mammals, the actin protein family comprises six distinct isoforms, each encoded by a separate gene. These isoforms, while remarkably similar in sequence, exhibit unique expression patterns, subcellular localizations, and functional roles. This technical guide provides a comprehensive exploration of the differences between β-actin (ACTB) and other actin isoforms, with a focus on their molecular distinctions, functional specificities, and implications in health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate world of the actin cytoskeleton.

Introduction to Actin Isoforms

The six major actin isoforms in mammals are categorized into three classes:

-

Cytoplasmic actins: β-actin (ACTB) and γ-cytoplasmic actin (ACTG1) are ubiquitously expressed in non-muscle cells and are essential for a wide range of cellular processes, including cell motility, division, and maintenance of cell shape.[1][2][3]

-

Smooth muscle actins: α-smooth muscle actin (ACTA2) and γ-smooth muscle actin (ACTG2) are the predominant isoforms in smooth muscle cells, where they are integral to contractile processes.[4]

-

Sarcomeric actins: α-skeletal actin (ACTA1) and α-cardiac actin (ACTC1) are the primary components of the thin filaments in skeletal and cardiac muscle, respectively, and are crucial for muscle contraction.[2][4]

Despite their high degree of sequence homology (over 90%), the subtle differences in their amino acid sequences, particularly at the N-terminus, confer distinct properties and functions to each isoform.[4][5][6]

Molecular and Functional Distinctions of ACTB

β-actin (ACTB) stands out among the actin isoforms due to its essential and non-redundant roles in cellular function. While highly similar to γ-cytoplasmic actin, differing by only four amino acids at the N-terminus, their functions are not entirely interchangeable.[2][7]

Genetic and Structural Differences

The primary distinctions between actin isoforms are rooted in their genetic makeup and resulting protein structure.

Table 1: Genetic and Structural Comparison of Human Actin Isoforms

| Feature | β-actin (ACTB) | γ-cytoplasmic actin (ACTG1) | α-skeletal actin (ACTA1) | α-cardiac actin (ACTC1) | α-smooth muscle actin (ACTA2) | γ-smooth muscle actin (ACTG2) |

| Gene Locus | 7p22.1[8] | 17q25.3 | 1q42.13 | 15q14 | 10q23.31 | 2p13.1 |

| Amino Acid Length | 375 | 375 | 377 | 377 | 377 | 377 |

| N-terminal Sequence | DDDIAALV | EEEIAALV | DEDETTAL | DDEETTAL | EEEDSTAL | EEEQSTAL |

| Key Amino Acid Differences from ACTB | - | 4 differences in the first 10 residues[2] | ~25 different residues[9] | ~25 different residues | ~25 different residues | ~25 different residues |

Expression and Localization

ACTB is ubiquitously expressed in virtually all eukaryotic cells, often serving as a loading control in molecular biology experiments due to its stable expression levels.[1][10] However, the relative abundance of different actin isoforms can vary significantly between cell types and tissues.

Table 2: Relative Expression Levels of Actin Isoforms in Different Tissues (Qualitative)

| Tissue | β-actin (ACTB) | γ-cytoplasmic actin (ACTG1) | Muscle-specific actins |

| Non-muscle cells (e.g., Fibroblasts) | High | High | Low/Undetectable |

| Skeletal Muscle | Low | Present at costameres | Very High (α-skeletal)[2] |

| Cardiac Muscle | Moderate | Moderate | Very High (α-cardiac) |

| Smooth Muscle | Moderate | Moderate | Very High (α- and γ-smooth) |

| Brain | High | High | Low |

Subcellularly, while β-actin and γ-actin often co-localize in structures like lamellipodia, they can also exhibit distinct distributions. For instance, in polarized epithelial cells, β-actin is primarily associated with adherens junctions, while γ-actin is found at tight junctions.[5]

Functional Specificity

The functional divergence between ACTB and other isoforms is most evident in knockout studies.

-

Essential for Development: Knockout of the Actb gene in mice is embryonic lethal, highlighting its critical role in early development.[3][7] In contrast, Actg1 knockout mice are viable, though they may exhibit certain defects like progressive hearing loss.[2][7]

-

Cell Migration and Proliferation: Fibroblasts lacking β-actin show severe defects in cell migration and proliferation.[3] This is attributed to β-actin's specific role in maintaining the cellular pool of globular actin (G-actin), which is essential for dynamic cytoskeletal rearrangements.[3]

-

Gene Expression Regulation: Beyond its structural role, β-actin is also implicated in the regulation of gene expression through its interaction with chromatin remodeling complexes and RNA polymerases.[11]

ACTB and Other Actin Isoforms in Disease

Mutations in actin genes are linked to a variety of human diseases, and the specific isoform affected often determines the resulting pathology.

-

ACTB Mutations: Mutations in the ACTB gene are associated with Baraitser-Winter syndrome, a rare developmental disorder characterized by intellectual disability and distinctive facial features.[12] Gain-of-function mutations in ACTB have also been linked to certain cancers.[11]

-

Other Isoform-Related Diseases: Mutations in ACTA1 cause nemaline myopathy, while mutations in ACTC1 are associated with dilated cardiomyopathy.[6] Mutations in ACTG1 can lead to deafness.[6]

Experimental Protocols for Differentiating Actin Isoforms

Distinguishing between the highly homologous actin isoforms requires specific and sensitive experimental techniques.

Isoform-Specific Antibodies

The use of monoclonal and polyclonal antibodies that specifically recognize each actin isoform is fundamental for their differential analysis.

This technique allows for the quantification of individual actin isoform expression levels in cell or tissue lysates.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of total protein per lane on a 10% SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with an isoform-specific primary antibody (e.g., anti-β-actin, anti-γ-actin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize to a loading control if necessary (though ACTB is often used as one).

This method is used to visualize the subcellular localization of specific actin isoforms.

Protocol:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with isoform-specific primary antibodies for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mass Spectrometry

Mass spectrometry (MS) offers a powerful, antibody-independent method to identify and quantify actin isoforms by detecting the subtle mass differences arising from their amino acid substitutions.[14]

Workflow:

Caption: Mass Spectrometry Workflow for Actin Isoform Differentiation.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of the different actin isoform genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using isoform-specific primers and a SYBR Green or probe-based detection system.

-

Reaction setup: Combine cDNA, forward and reverse primers, and qPCR master mix.

-

Cycling conditions:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 s)

-

Annealing/Extension (e.g., 60°C for 60 s)

-

-

Melt curve analysis (for SYBR Green)

-

-

-

Data Analysis: Calculate the relative expression of each actin isoform gene using the ΔΔCt method, normalizing to a stable reference gene.

Signaling and Regulatory Pathways

The dynamic regulation of the actin cytoskeleton is crucial for its function. While a comprehensive depiction of all actin-related signaling is beyond the scope of this guide, the following diagram illustrates a simplified pathway involving Rho GTPases, key regulators of actin dynamics.

Caption: Simplified Rho GTPase Signaling to the Actin Cytoskeleton.

Conclusion

The seemingly subtle variations among actin isoforms, particularly between the ubiquitous β-actin and its counterparts, give rise to a remarkable diversity of cellular functions. Understanding these differences is paramount for elucidating the complex mechanisms governing cell biology and for developing targeted therapies for a range of diseases. This guide provides a foundational framework for researchers to navigate the complexities of actin isoform biology, from their fundamental molecular characteristics to their roles in health and disease, and offers practical guidance for their experimental investigation. The continued exploration of the unique and overlapping roles of each actin isoform will undoubtedly unveil new insights into the intricate workings of the cell and open new avenues for therapeutic intervention.

References

- 1. Beta Actin Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. The Actin Gene Family: Function Follows Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytoplasmic Beta and Gamma Actin Isoforms Reorganization and Regulation in Tumor Cells in Culture and Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actin Mutations and Their Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential nucleotide- and protein-dependent functions of Actb/β-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-actin - Wikipedia [en.wikipedia.org]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. beta Actin Antibody | Proteintech Group [ptglab.com]

- 11. Gene - ACTB [maayanlab.cloud]

- 12. ACTB gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]

- 14. Mass spectral determination of skeletal/cardiac actin isoform ratios in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to siRNA-Mediated Gene Silencing of ACTB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in the small interfering RNA (siRNA)-mediated silencing of the beta-actin (ACTB) gene. It is designed to serve as a technical resource for professionals engaged in molecular biology research and therapeutic development.

Introduction: The Target - ACTB and the Tool - siRNA

1.1. The ACTB Gene and β-actin Protein

The ACTB gene provides the blueprint for producing beta-actin (β-actin), a highly conserved and ubiquitously expressed protein.[1][2] β-actin is a fundamental component of the cytoskeleton, a dynamic network of fibers within cells.[3] It exists in both monomeric (G-actin) and polymeric (F-actin) forms and plays a critical role in a multitude of cellular processes, including:

-

Cell Motility and Migration: Essential for the movement of cells.[3][4]

-

Cellular Structure and Integrity: Provides the structural framework of the cell.[2][3][4]

-

Intracellular Signaling: Participates in the relay of chemical signals within cells.[3][4]

-

Gene Transcription: Has a role in the regulation of gene expression within the nucleus.[1][4]

-

Muscle Contraction: A major constituent of the contractile apparatus in muscle cells.[2][3]

Given its central role in cell biology, ACTB is a frequent subject of study and is often used as a housekeeping gene control in experiments. However, its dysregulation is also implicated in various diseases, including cancer, where it can contribute to tumor invasiveness and metastasis.[1][4]

1.2. siRNA: A Powerful Tool for Gene Silencing

The Core Mechanism: How siRNA Silences ACTB

The silencing of the ACTB gene by a specific siRNA is a multi-step process that hijacks the cell's natural RNAi machinery.[]

-

Introduction into the Cytoplasm: Synthetic siRNA designed to be complementary to a sequence within the ACTB mRNA is introduced into the cell, typically through transfection or electroporation.[5][]

-

RISC Loading: Once in the cytoplasm, the double-stranded siRNA is recognized and incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[5][10]

-

Strand Separation: Within the RISC, the siRNA duplex is unwound. The "passenger" (sense) strand is discarded and degraded, while the "guide" (antisense) strand is retained.[5][10]

-

Target Recognition and Binding: The RISC, now activated and carrying the single-stranded guide RNA, scans the cytoplasm for mRNA molecules. It identifies and binds to the ACTB mRNA through complementary base pairing between the guide strand and the target sequence on the mRNA.[5][][10]

-

mRNA Cleavage: Upon successful binding, an enzyme within the RISC complex, typically an Argonaute protein, cleaves the target ACTB mRNA.[][10]

-

Gene Silencing: The cleaved mRNA is now recognized by the cell as defective and is rapidly degraded by cellular exonucleases.[5] This prevents the mRNA from being translated into β-actin protein, leading to a reduction in the total amount of β-actin in the cell, effectively "silencing" the gene.

Caption: Mechanism of siRNA-mediated silencing of the ACTB gene.

Data Presentation: Quantifying Silencing Efficiency

The success of an siRNA experiment is determined by the degree of target knockdown. This is typically assessed at both the mRNA and protein levels. Below are examples of how such quantitative data can be structured.

Table 1: Comparison of Silencing Efficiency for Different ACTB siRNA Sequences

| siRNA ID | Target Sequence (5'-3') | Concentration (nM) | mRNA Knockdown (%) | Protein Knockdown (%) |

| ACTB-siRNA-1 | GCAAGTACTCCGTGTGGATCG | 20 | 85 ± 5 | 78 ± 7 |

| ACTB-siRNA-2 | CTGGAACGGTGAAGGTGACAG | 20 | 92 ± 4 | 88 ± 6 |

| ACTB-siRNA-3 | GAGCAAGAGAGGCATCCTCAC | 20 | 75 ± 8 | 65 ± 9 |

| Scrambled Ctrl | N/A | 20 | 2 ± 1 | 3 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments, 48 hours post-transfection.

Table 2: Dose-Dependent Knockdown by ACTB-siRNA-2

| siRNA Concentration (nM) | mRNA Knockdown (%) | Protein Knockdown (%) | Cell Viability (%) |

| 1 | 35 ± 6 | 28 ± 5 | 99 ± 1 |

| 5 | 78 ± 5 | 71 ± 7 | 98 ± 2 |

| 10 | 89 ± 4 | 85 ± 6 | 97 ± 2 |

| 20 | 93 ± 3 | 89 ± 5 | 96 ± 3 |

| 50 | 94 ± 3 | 90 ± 4 | 85 ± 5 |

Data collected 48 hours post-transfection.

Table 3: Time-Course of ACTB Knockdown with 20 nM ACTB-siRNA-2

| Time Post-Transfection (hours) | mRNA Knockdown (%) | Protein Knockdown (%) |

| 12 | 65 ± 7 | 25 ± 8 |

| 24 | 91 ± 4 | 68 ± 6 |

| 48 | 92 ± 5 | 88 ± 5 |

| 72 | 85 ± 6 | 90 ± 4 |

| 96 | 68 ± 8 | 75 ± 7 |

Experimental Workflow and Protocols

A well-designed RNAi experiment is crucial for obtaining reliable and reproducible results.[11] This involves careful planning from siRNA selection to the final analysis of the biological impact.

Caption: Standard experimental workflow for ACTB gene silencing.

4.1. Detailed Experimental Protocols

Protocol 1: siRNA Transfection (24-well plate format)

This protocol provides a general guideline for transfecting adherent cells. Optimization is necessary for different cell lines and transfection reagents.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

-

ACTB-targeting siRNA and scrambled negative control siRNA (20 µM stock)

-

Sterile microcentrifuge tubes

-

24-well tissue culture plates

-

-

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a 24-well plate at a density that will result in 30-50% confluency on the day of transfection (e.g., 5 x 10^4 cells/well in 500 µL of complete medium).[12]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Day 2: Transfection

-

For each well to be transfected, prepare two tubes.

-

Tube A (siRNA): Dilute the siRNA stock solution in Opti-MEM™ to the desired final concentration. For a final concentration of 20 nM, add 0.5 µL of 20 µM siRNA stock to 49.5 µL of Opti-MEM™.

-

Tube B (Lipid Reagent): Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the siRNA-lipid complexes to form.[13]

-

Add 100 µL of the siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

-

-

Post-Transfection

-

Incubate the cells for 24-72 hours at 37°C, 5% CO₂. The optimal time depends on the turnover rate of the ACTB mRNA and protein.[12]

-

Proceed to harvest the cells for mRNA or protein analysis.

-

-

Protocol 2: Quantitative RT-PCR (qRT-PCR) for ACTB mRNA Quantification

This protocol is used to measure the amount of ACTB mRNA relative to a stable housekeeping gene.

-

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Primers for ACTB and a reference gene (e.g., GAPDH, TBP)

-

qPCR instrument

-

-

Procedure:

-

RNA Isolation: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit. Quantify the RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare a reaction mix for each sample and primer set in a qPCR plate. A typical 20 µL reaction includes:

-

10 µL 2x qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Include no-template controls (NTC) for each primer set.

-

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).

-

Data Analysis: Calculate the relative expression of ACTB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the siRNA-treated samples to the scrambled control samples.[14]

-

Protocol 3: Western Blot for β-actin Protein Quantification

This protocol allows for the detection and quantification of β-actin protein levels.

-

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., Trans-Blot® Turbo™, Bio-Rad) and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-actin antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-β-actin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the β-actin signal to a loading control if necessary (though for ACTB knockdown, total protein quantification before loading is critical).

-

Logical Relationships and Considerations

Successful gene silencing requires a logical cascade of events, from efficient delivery of the siRNA to the measurable downstream biological consequences.

Caption: Logical flow from experimental inputs to phenotypic outcomes.

Critical Considerations:

-

Cell Type Variability: Transfection efficiency and the magnitude of knockdown can vary significantly between different cell types.[16] Protocols must be optimized for each cell line used.

-

Protein Turnover: The time required to observe a significant reduction in protein levels depends on the half-life of the protein. β-actin is a relatively stable protein, so it may take 48-72 hours to see maximum knockdown at the protein level.[14][17]

-

Validation: It is considered best practice to validate knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels to get a complete picture of the silencing effect.[14]

References

- 1. Gene - ACTB [maayanlab.cloud]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. ACTB gene: MedlinePlus Genetics [medlineplus.gov]

- 4. ACTB | Rupa Health [rupahealth.com]

- 5. How Does siRNA Work? Gene Silencing Explained [synapse.patsnap.com]

- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 8. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 9. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small interfering RNA - Wikipedia [en.wikipedia.org]

- 11. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 15. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 16. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Phenotypic Effects of ACTB Gene Knockdown in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted phenotypic consequences of knocking down the ACTB gene in vitro. The ACTB gene encodes β-actin, a ubiquitous and highly conserved cytoskeletal protein essential for a multitude of cellular functions, including the maintenance of cell structure and integrity, motility, and intercellular signaling.[1][2] Understanding the effects of its suppression is critical for research in cell biology, cancer biology, and developmental disorders.

Predicted Phenotypic Effects of ACTB Knockdown

Targeted suppression of the ACTB gene, typically achieved through RNA interference (RNAi) techniques like small interfering RNA (siRNA), leads to a range of significant and pleiotropic cellular effects. These effects stem from the fundamental role of β-actin in the cytoskeleton and its involvement in regulating gene expression.

ACTB knockdown consistently results in observable changes to cell shape and the underlying actin cytoskeleton. Fibroblasts with reduced β-actin exhibit altered cell shape.[3] In mouse neuroblastoma cells (N2a), siRNA-mediated knockdown led to significant reductions in cell area and perimeter.[4] This is often accompanied by a reorganization of actin filaments. For instance, a reduction in actin stress fibers has been observed.[5] Interestingly, in neuronal cell lines, Actb knockdown can lead to an increased number of neurite-like projections, suggesting a role in neuronal morphology.[4]

A critical consequence of β-actin depletion is the severe impairment of cell growth and proliferation.[6][7][8] Mouse embryonic fibroblasts (MEFs) lacking β-actin fail to increase in number over time and are described as severely growth-impaired.[8] This reduction in proliferation is linked to alterations in the expression of genes that regulate the cell cycle.[3][7] While some studies show a clear impact on proliferation, others have reported that knockdown in certain cell lines, like N2a, did not affect proliferation as assessed by BrdU incorporation.[4]

In some cellular contexts, the suppression of ACTB can lead to an increase in programmed cell death, or apoptosis. In β-actin-knockout MEFs, the percentage of apoptotic cells was significantly higher compared to control cells.[8] This suggests that β-actin is essential for cell survival and that its absence can trigger apoptotic pathways. However, this effect may be cell-type dependent, as other studies did not observe a change in cell viability upon Actb knockdown.[4]

One of the most consistently reported effects of ACTB knockdown is a significant defect in cell migration.[3][6][7] This has been observed across various cell types, including primary mouse embryonic fibroblasts (MEFs), T cells, and human corneal fibroblasts.[6][8][9] The migration defects are associated with reduced dynamics at the cell's leading edge and an increase in focal adhesions, which anchor the cell to the substrate.[6][7][8] For example, a scratch wound assay on mouse neuronal cells (N2a) showed a significant decrease in migration after Actb knockdown.[4]

The depletion of β-actin has profound effects on gene expression. A key mechanism is the alteration of the cellular ratio of globular actin (G-actin) to filamentous actin (F-actin).[6][7][8] A decrease in the G-actin to F-actin ratio in β-actin knockout cells corresponds with changes in the expression of genes that regulate both the cell cycle and cell motility.[6][7][8] This indicates that β-actin plays a crucial role in regulating gene expression through the control of the cellular G-actin pool.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of ACTB knockdown as reported in the literature.

Table 1: Effects of ACTB Knockdown on Cell Morphology and Proliferation

| Cell Line | Parameter | Observation | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Growth Rate | Failed to increase in number over a 7-day period. | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | Apoptosis | 13.1% apoptotic cells in knockdown vs. 3.2% in control. | [8] |

| Mouse Neuroblastoma (N2a) | Cell Area & Perimeter | Significant reduction. | [4] |

| Mouse Neuroblastoma (N2a) | Proliferation (BrdU) | No significant effect observed. | [4] |

| Human Fibroblasts | Cell Proliferation | Reduced proliferation. | [3] |

Table 2: Effects of ACTB Knockdown on Cell Migration

| Cell Line | Assay Type | Observation | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Random Cell Migration | Significant decrease in migration velocity. | [6] |

| Mouse Neuroblastoma (N2a) | Scratch Wound Assay | Significant decrease in migration after wounding. | [4] |

| Human Corneal Fibroblasts | Wound Healing | Decreased wound healing capability. | [9] |

| CD4-positive T cells | Not Specified | Impaired migration upon conditional ablation. | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the phenotypic effects of ACTB gene knockdown.

This protocol describes a general approach for transiently knocking down ACTB expression using small interfering RNA (siRNA).

-

siRNA Design and Preparation:

-

Reconstitute powdered siRNA in RNase-free water to create a stock solution (e.g., 50 μM) and store at -80°C. Dilute to a working concentration (e.g., 10 μM) before use.[11]

-

Cell Culture and Transfection:

-

Seed cells to achieve 30-50% confluency at the time of transfection.

-

Prepare the siRNA-transfection reagent complex according to the manufacturer's instructions (e.g., using lipid-based reagents like Lipofectamine).

-

Add the complexes to the cells and incubate for 24-72 hours.

-

Controls:

-

Validation of Knockdown:

-

qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to measure the reduction in ACTB mRNA levels. This is the most direct method to confirm knockdown.[12]

-

Western Blot: At 48-72 hours post-transfection, lyse cells and perform a Western blot using an anti-β-actin antibody to confirm a reduction in β-actin protein levels.

-

-

Grow cells transfected with ACTB siRNA and control siRNA to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with media to remove detached cells.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-6 hours) using a microscope.

-

Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time. A decreased rate of closure in ACTB knockdown cells indicates impaired migration.[4]

-

Plate cells at a low density in a multi-well plate after siRNA transfection.

-

Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, to the culture medium.

-

Incubate for a defined period (e.g., 2-24 hours) to allow BrdU to be incorporated into the DNA of proliferating cells.

-

Fix and permeabilize the cells.

-

Add an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (for colorimetric detection).

-

Quantify the number of BrdU-positive cells using fluorescence microscopy or a plate reader. A lower signal in ACTB knockdown cells indicates reduced proliferation.

-

Harvest cells (including any floating cells in the medium) at a specified time point after siRNA transfection.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

-

Analyze the stained cells using flow cytometry. An increase in the Annexin V-positive/PI-negative cell population indicates an increase in early apoptosis.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to ACTB knockdown studies.

References

- 1. ACTB | Rupa Health [rupahealth.com]

- 2. ACTB gene: MedlinePlus Genetics [medlineplus.gov]

- 3. ACTB Loss-of-Function Mutations Result in a Pleiotropic Developmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Actin specifically controls cell growth, migration, and the G-actin pool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Downregulation of β-actin and its regulatory gene HuR affect cell migration of human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

An In-depth Technical Guide to the RNA Interference (RNAi) Pathway for ACTB

This technical guide provides a comprehensive overview of the RNA interference (RNAi) pathway for targeting Beta-actin (ACTB). Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism, experimental protocols, and quantitative data associated with the knockdown of this ubiquitously expressed cytoskeletal protein.

Introduction to ACTB and RNAi

Beta-actin (ACTB) , a key component of the cytoskeleton, is a highly conserved and ubiquitously expressed protein in eukaryotic cells.[1][2][3] Encoded by the ACTB gene, it is fundamental to a vast array of cellular functions, including maintaining cell structure and integrity, enabling cell motility, and participating in intercellular signaling.[2][3][4] Given its critical role, ACTB is a frequent subject of study in cell biology and a common internal control in protein and gene expression analysis.[5]

Targeting ACTB using RNAi provides a valuable model for understanding fundamental cellular processes and for validating the efficacy of gene-silencing technologies.

The Core RNAi Pathway

The RNAi pathway is initiated when double-stranded RNA (dsRNA) is introduced into a cell's cytoplasm.[10] In experimental settings, this is typically achieved by transfecting cells with synthetic siRNAs, which are short (approximately 21-23 nucleotides) dsRNA molecules designed to be complementary to the target gene's mRNA sequence.[9]

The process unfolds in two main steps:

-

Initiation Phase : The dsRNA or siRNA is recognized by an RNase III enzyme called Dicer . Dicer cleaves the long dsRNA into shorter siRNA fragments.[6][9][11] These siRNAs feature characteristic 2-nucleotide overhangs on their 3' ends.

-

Effector Phase : The siRNA duplex is loaded into a multiprotein effector complex known as the RNA-Induced Silencing Complex (RISC) .[9][10][11] Within RISC, the siRNA is unwound. The "passenger" (sense) strand is typically degraded, while the "guide" (antisense) strand remains associated with the complex.[9] The guide strand then directs the RISC to the target mRNA that has a complementary sequence. The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA.[11] This cleavage leads to the degradation of the mRNA, thereby preventing protein synthesis and effectively "silencing" the gene.[9][10]

Quantitative Data on ACTB Knockdown

The efficiency of siRNA-mediated knockdown of ACTB can be assessed at both the mRNA and protein levels. The success of an experiment is dependent on factors such as siRNA design, transfection efficiency, and cell type.

Table 1: Typical Efficacy of ACTB Gene Knockdown

| Parameter | Method | Typical Result | Reference |

|---|---|---|---|

| mRNA Knockdown | qRT-PCR | >80% reduction in mRNA levels | [12] |

| mRNA Knockdown | Microarray | 27-fold decrease in β-actin mRNA | [13] |

| Protein Knockdown | Western Blot | Significant reduction in protein levels | [14] |

| Phenotypic Effect | Reprogramming Assay | Enhanced reprogramming efficiency |[15] |

Table 2: Considerations for siRNA Concentration and Off-Target Effects

| Parameter | Description | Typical Range/Observation | Reference(s) |

|---|---|---|---|

| siRNA Concentration | The final concentration of siRNA in the cell culture medium. | 2.5 - 25 nM | [16] |

| Off-Target Effects | Unintended gene silencing due to partial sequence complementarity. | Can suppress dozens of unintended genes. | [17][18] |

| Minimizing Off-Targets | Using the lowest effective siRNA concentration is recommended. | Use concentrations <100 nM. | [19][20] |

| Seed Region | Nucleotides 2-8 of the siRNA guide strand are critical for off-target effects. | A 7-nucleotide match can trigger off-target silencing. |[21][22] |

Experimental Protocols

A successful ACTB knockdown experiment involves a series of well-defined steps, from introducing the siRNA into cells to validating the reduction in gene and protein expression.

siRNA Transfection

This protocol describes a general method for transfecting adherent cells with siRNA targeting ACTB in a 6-well plate format.

-

Cell Seeding: The day before transfection, seed 2 x 105 cells per well in 2 ml of antibiotic-free growth medium. The cells should be 60-80% confluent at the time of transfection.[23][24]

-

Prepare Solutions:

-

Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow siRNA-lipid complexes to form.[23][24]

-

Transfection:

-

Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[24]

-

Post-Transfection: Add 1 ml of normal growth medium containing double the usual concentration of serum and antibiotics. Continue to incubate the cells for 24-72 hours before proceeding to analysis.[23]

Validation of Knockdown by quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to quantify the reduction in ACTB mRNA levels.

-

RNA Isolation: 24-72 hours post-transfection, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This step converts the RNA into a more stable DNA template for PCR.[26]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. Each reaction should contain:

-

qPCR Run: Perform the qPCR using a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28][29]

-

Data Analysis: Calculate the relative quantification of ACTB expression using the 2-ΔΔCT method.[29] Normalize the expression of ACTB to a stable housekeeping gene (other than ACTB itself, e.g., GAPDH) and compare the levels in ACTB-siRNA treated cells to the non-targeting control cells.

Validation of Knockdown by Western Blot

Western blotting is used to detect the reduction in ACTB protein levels.

-

Protein Extraction: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[30] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[30]

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Load 10-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[31] Also, load a molecular weight marker. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30][31] Confirm successful transfer by staining the membrane with Ponceau S.[31]

-

Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[30][31]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-actin (diluted in blocking buffer) overnight at 4°C with gentle rocking.[31]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[31]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[31] The ACTB protein band should appear at approximately 42 kDa.[32]

Experimental and Logical Workflows

Visualizing the experimental process and the logical implications of ACTB knockdown can aid in planning and interpretation.

References

- 1. ACTB Gene: Function, Structure, and Clinical Significance [learn.mapmygenome.in]

- 2. Gene - ACTB [maayanlab.cloud]

- 3. ACTB | Rupa Health [rupahealth.com]

- 4. Essential nucleotide- and protein-dependent functions of Actb/β-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 7. RNAi: Mechanisms, Applications, and Comparative Insights - CD Genomics [rna.cd-genomics.com]

- 8. RNA Interference (RNAi) - Mechanism, Steps, and Applications [vajiramandravi.com]

- 9. RNA interference - Wikipedia [en.wikipedia.org]

- 10. RNA Interference (RNAi) [ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 13. β-Actin specifically controls cell growth, migration, and the G-actin pool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Knockout of ACTB and ACTG1 with CRISPR/Cas9(D10A) Technique Shows that Non-Muscle β and γ Actin Are Not Equal in Relation to Human Melanoma Cells’ Motility and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. neb.com [neb.com]

- 17. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. horizondiscovery.com [horizondiscovery.com]

- 20. Guidelines for transfection of siRNA [qiagen.com]

- 21. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. scbt.com [scbt.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. youtube.com [youtube.com]

- 26. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. origene.com [origene.com]

- 28. Rat ACTB one-step qPCR [protocols.io]

- 29. researchgate.net [researchgate.net]

- 30. docs.abcam.com [docs.abcam.com]

- 31. resources.novusbio.com [resources.novusbio.com]

- 32. usbio.net [usbio.net]

The Pivotal Role of β-Actin (ACTB) in Cell Motility and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-actin (ACTB), a ubiquitously expressed and highly conserved cytoskeletal protein, is a fundamental component of the cellular machinery, playing a critical role in maintaining cell structure, integrity, and motility.[1][2] This technical guide provides an in-depth exploration of the multifaceted functions of ACTB in cell motility and adhesion. It delves into the molecular mechanisms governed by ACTB, summarizes key quantitative data, and provides detailed protocols for essential experimental analyses. Furthermore, this guide presents visual representations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of ACTB's central role in these vital cellular processes.

Introduction: The Indispensable Nature of β-Actin

The ACTB gene encodes the β-actin protein, one of two nonmuscle cytoskeletal actin isoforms found in all cell types.[3][4] Actins are organized into a network of fibers known as the actin cytoskeleton, which provides the structural framework of the cell.[3] β-actin is particularly crucial for cell motility, a process essential for embryonic development, wound healing, and immune responses.[5][6] Cell migration is primarily driven by the dynamic polymerization of actin at the leading edge of the cell, which generates the protrusive forces necessary to push the cell membrane forward.[5] Studies have demonstrated that β-actin, in contrast to its γ-actin counterpart, is uniquely required for cell growth and migration.[5][7]

The Role of β-Actin in Cell Motility

Cell motility is a complex, tightly regulated process involving the polymerization of actin subunits.[8] β-actin is a key player in this process, and its expression is meticulously controlled, particularly through post-transcriptional regulatory events.[8]

Actin Polymerization and Leading Edge Protrusion

The polymerization of actin filaments at the cell's leading edge is the primary force-generating mechanism for cell protrusion.[9] This process involves the rapid assembly and disassembly of actin filaments, a function attributed to the inherent properties of actin.[5] Research indicates that β-actin is the predominant isoform driving cell migration. Overexpression of β-actin has been shown to increase membrane protrusions and cell migration.

Regulation of Cell Migration

The absence of β-actin leads to significant defects in cell motility. Studies on β-actin knockout mouse embryonic fibroblasts (MEFs) have revealed decreased leading-edge dynamics, increased focal adhesion formation, and altered expression of genes that regulate myosin activity.[5] These findings underscore the importance of β-actin in multiple facets of cell migration.[5] Furthermore, the regulation of β-actin expression itself is a critical control point for cell movement. This is managed through various protein factors that can accelerate or inhibit the polymerization process and by post-transcriptional mechanisms involving RNA-binding proteins that associate with the 3' untranslated region of β-actin mRNA.[8]

Quantitative Insights into β-Actin's Role in Motility

The following table summarizes quantitative data from studies investigating the impact of β-actin on cell motility.

| Parameter | Cell Type | Condition | Observation | Reference |

| Migration Velocity | Mouse Embryonic Fibroblasts (MEFs) | β-actin knockout | Significant decrease in migration velocity | [5] |

| G-actin/F-actin Ratio | Mouse Embryonic Fibroblasts (MEFs) | β-actin knockout | Decrease in the ratio of globular actin (G-actin) to filamentous actin (F-actin) | [5][7] |

| Membrane Protrusion | Mouse Embryonic Fibroblasts (MEFs) | β-actin knockout | Reduced membrane protrusion dynamics | [5][10] |

The Role of β-Actin in Cell Adhesion

Cell adhesion is a critical process that allows cells to attach to the extracellular matrix (ECM) and to each other, forming tissues and organs. This process is intricately linked with cell motility, as the formation and disassembly of adhesive structures are essential for cell movement.

Focal Adhesions and Cytoskeletal Linkage

β-actin is a key component of focal adhesions, which are large, dynamic protein complexes that mechanically link the actin cytoskeleton to the ECM.[11] The connection between integrins, which are transmembrane receptors that bind to the ECM, and the actin cytoskeleton is crucial for cell adhesion and migration.

Impact of β-Actin on Adhesion Dynamics

Studies have shown that the absence of β-actin leads to an increase in focal adhesion formation.[5][10] This suggests that β-actin plays a role in the dynamic turnover of these adhesive structures, which is necessary for efficient cell migration.

Quantitative Analysis of Cell Adhesion Strength

Several techniques have been developed to quantitatively measure cell adhesion strength. These methods provide a framework for the rigorous analysis of how β-actin and its associated proteins contribute to the mechanical aspects of cell adhesion.[11]

| Assay | Principle | Application | Reference |

| Spinning Disk Assay | Applies hydrodynamic shear force to detach cells. | Measures long-term cell adhesion strength. | [11][12] |

| Micromanipulation | Uses micropipettes, microprobes, or AFM to apply normal or tangential forces. | Measures adhesion of individual cells. | [12][13] |

| Centrifugation Assay | Applies a controlled detachment force perpendicular to the cell adhesive area. | Measures adhesion strength for large cell populations, particularly for short-term assays. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of β-actin in cell motility and adhesion.

Cell Motility Assays

The wound healing assay is a straightforward method to study directional cell migration in vitro.[14][15]

Protocol:

-

Culture cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[14]

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium, often with a serum-free or low-serum medium to inhibit cell proliferation.

-

Capture images of the scratch at regular intervals (e.g., every 4-6 hours) using a microscope.

-

Quantify the rate of wound closure by measuring the area or width of the scratch over time.[16]

Experimental Workflow for Wound Healing Assay

A simple workflow for the wound healing assay.

This assay is used to assess cell migration and invasion towards a chemoattractant.[14][17]

Protocol:

-

Place a porous membrane insert into the well of a multi-well plate, creating an upper and lower chamber.

-

Add a chemoattractant to the lower chamber.

-

Seed cells in the upper chamber in a serum-free medium.

-

Incubate for a period sufficient for cells to migrate through the pores of the membrane.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.[17] For invasion assays, the membrane is pre-coated with an extracellular matrix component like Matrigel.[14]

Transwell Migration Assay Workflow

Steps involved in a typical transwell migration assay.

Cell Adhesion Assays

This assay quantifies the adhesion of cells to a substrate, such as an extracellular matrix protein or another cell layer.[18]

Protocol:

-

Coat the wells of a 96-well plate with the desired adhesion molecule (e.g., fibronectin).

-

Block non-specific binding sites.

-

Label the cells to be tested with a fluorescent dye (e.g., Calcein-AM).[19]

-

Add the labeled cells to the coated wells and incubate to allow adhesion.

-

Wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence in a plate reader.[18]

Static Cell Adhesion Assay Workflow

Workflow for a fluorescence-based static cell adhesion assay.

Actin Polymerization Assay

This is a sensitive and quantitative in vitro method to monitor the assembly of actin filaments.[20][21][22]

Protocol:

-

Label purified actin monomers with pyrene.

-

Prepare a reaction mixture containing pyrene-labeled actin in a buffer that supports polymerization.

-

Initiate polymerization by adding salts (e.g., KCl and MgCl2).

-

Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.[20][22]

-

The rate of polymerization can be determined from the slope of the fluorescence curve.

Signaling Pathway Influencing ACTB in Motility

A simplified signaling cascade leading to β-actin polymerization and cell motility.

Conclusion

β-actin is an indispensable protein that governs the fundamental cellular processes of motility and adhesion. Its role extends from providing the mechanical force for cell protrusion to being a critical component of the adhesive structures that anchor cells to their surroundings. The intricate regulation of ACTB expression and the dynamic nature of the actin cytoskeleton highlight the complexity of cell movement. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of β-actin and to explore its potential as a therapeutic target in diseases characterized by aberrant cell migration, such as cancer metastasis.[2][6]

References

- 1. Beta-actin - Wikipedia [en.wikipedia.org]

- 2. Gene - ACTB [maayanlab.cloud]

- 3. medlineplus.gov [medlineplus.gov]

- 4. ACTB gene: MedlinePlus Genetics [medlineplus.gov]

- 5. β-Actin specifically controls cell growth, migration, and the G-actin pool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACTB Gene: Function, Structure, and Clinical Significance [learn.mapmygenome.in]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Planning your every move: the role of β-actin and its post-transcriptional regulation in cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cytoskeleton and Cell Migration - Actin Cytoskeleton [cellix.imba.oeaw.ac.at]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analyses of cell adhesion strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement Systems for Cell Adhesive Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Quantitative Measurement of Cell Adhesion Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to Assess the Migratory and Invasive Capacity of Cells? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Actin polymerization assay | Andex [andexbiotech.com]

- 22. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

Consequences of ACTB loss-of-function mutations in human developmental disorders

An In-depth Technical Guide to the Consequences of ACTB Loss-of-Function Mutations in Human Developmental Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heterozygous loss-of-function (LoF) mutations in the ACTB gene, which encodes the ubiquitous cytoskeletal protein β-actin, result in a distinct, pleiotropic developmental disorder. This syndrome is clinically and mechanistically separate from Baraitser-Winter Syndrome (BWS), which is caused by gain-of-function missense mutations in the same gene. ACTB haploinsufficiency leads to a cascade of cellular dysfunctions, including altered cell morphology, reduced proliferation and migration, and changes in gene expression. A key pathogenic mechanism appears to be the reduction of nuclear β-actin, which impairs chromatin remodeling and the regulation of cell-cycle genes. This guide provides a comprehensive overview of the clinical phenotype, the underlying molecular and cellular consequences, and the experimental methodologies used to elucidate the pathology of ACTB LoF mutations.

Introduction to β-Actin (ACTB)